molecular formula C6H16Cl2N2 B596240 (2R,6R)-2,6-Dimethylpiperazine dihydrochloride CAS No. 162240-93-9

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride

Cat. No. B596240
M. Wt: 187.108
InChI Key: SFOYHYMXNYOPAI-BNTLRKBRSA-N
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Description

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 2126143-54-0 . It has a molecular weight of 201.14 and its IUPAC name is (2R,6R)-1,2,6-trimethylpiperazine dihydrochloride . It is a solid at room temperature .


Synthesis Analysis

The synthesis of (2R,6R)-hydroxynorketamine (HNK) includes the preparation of ®-norketamine via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1…/s1 . The molecular formula is C7H18Cl2N2 .


Chemical Reactions Analysis

While specific chemical reactions involving “(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” are not mentioned in the search results, it is known that (2R,6R)-hydroxynorketamine (HNK) enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .


Physical And Chemical Properties Analysis

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 201.14 and its molecular formula is C7H18Cl2N2 .

Scientific Research Applications

  • Molecular Structure and Hydrogen Bonding : The molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines, including those reacting with hydrohalides like HCl, have been extensively studied. This research provides foundational knowledge for understanding the chemical behavior of related compounds (Dega-Szafran et al., 2002).

  • Discrimination of Geometrical Isomers : Techniques for distinguishing geometrical isomers of dimethylpiperazines, including 2,6-dimethylpiperazines, have been developed using 1H-Nmr spectral data. This is crucial in chemical synthesis and pharmaceutical applications (Tsutsui et al., 1980).

  • Selective Synthesis : Research on the selective synthesis of cis-2,6-dimethylpiperazine using a Cu-Cr-Fe/γ-Al2O3 catalyst demonstrates the potential for efficient production of specific isomers, relevant in drug synthesis and material sciences (Bai et al., 2004).

  • Synthesis of Trans-Isomers : The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate in semi-synthetic rifamycins highlights its application in the pharmaceutical industry, particularly in antibiotic production (Cignarella & Gallo, 1974).

  • Enantioconvergent Synthesis : The enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a key intermediate in delta-opioid receptor ligands, emphasizes its application in the synthesis of biologically active compounds (Janetka et al., 2003).

  • Crystal Structure Analysis : Studies on the crystal structure of trans-2,5-dimethylpiperazine provide insights into molecular conformations and interactions, which are valuable in materials science and drug design (Okamoto et al., 1982).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 .

properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYHYMXNYOPAI-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride

Citations

For This Compound
1
Citations
P Govender, R Müller, K Singh, V Reddy… - Journal of medicinal …, 2022 - ACS Publications
New antibiotics with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present study profiles …
Number of citations: 13 pubs.acs.org

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